L-Tryptophan, L-valyl-L-alanyl-

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature for L-valyl-L-alanyl-L-tryptophan follows established International Union of Pure and Applied Chemistry conventions for peptide naming. The compound bears the full systematic name L-valyl-L-alanyl-L-tryptophan, indicating the sequential arrangement of amino acid residues from the amino terminus to the carboxyl terminus. Based on established naming patterns observed in related compounds, this tripeptide would possess a molecular formula that can be calculated from its constituent amino acids.

Examination of structurally related tripeptides provides insight into the systematic identification parameters. The closely related compound L-valyl-L-tryptophyl-L-alanine exhibits a molecular formula of C19H26N4O4 with a molecular weight of 374.4 grams per mole. For comparison, L-phenylalanyl-L-tryptophyl-L-alanine demonstrates a molecular formula of C23H26N4O4 and molecular weight of 422.5 grams per mole. These related structures indicate that L-valyl-L-alanyl-L-tryptophan would likely possess similar molecular characteristics, with variations based on the specific amino acid sequence arrangement.

The condensed sequence notation for this tripeptide would be designated as H-Val-Ala-Trp-OH, following standard peptide nomenclature conventions observed in related compounds. The three-letter amino acid code representation would be VAW, distinguishing it from other tryptophan-containing tripeptides such as VWA or WAD that appear in current literature. The Chemical Abstracts Service registry system would assign a unique identifier to this specific sequence arrangement, separate from its structural isomers.

Primary Sequence Analysis and Peptide Bond Configuration

The primary sequence of L-valyl-L-alanyl-L-tryptophan consists of three amino acid residues connected through standard peptide bonds in the specific order valine-alanine-tryptophan. Each peptide bond represents an amide linkage formed between the carboxyl group of one amino acid and the amino group of the subsequent residue, with the elimination of water molecules during biosynthesis or chemical synthesis. The peptide backbone maintains the characteristic alternating pattern of alpha-carbon atoms and peptide bonds that defines protein secondary structure potential.

Analysis of related tripeptide structures reveals consistent peptide bond configurations. The structurally similar L-tryptophyl-L-alanyl-L-aspartic acid demonstrates standard trans-peptide bond geometry, as evidenced by its characterized three-dimensional structure. Computational studies of valine-tryptophan dipeptides indicate that the peptide bonds maintain planarity with typical bond lengths and angles consistent with crystallographic data from related structures. The peptide bonds in the target compound would be expected to exhibit similar geometric parameters.

The amino acid residues contribute distinct chemical properties to the overall peptide structure. Valine provides a branched aliphatic side chain that influences hydrophobic interactions and steric constraints. Alanine contributes a simple methyl side chain that offers minimal steric hindrance and maximum conformational flexibility. Tryptophan introduces an aromatic indole ring system that significantly impacts the electronic properties and potential for pi-pi stacking interactions. The sequential arrangement of these residues creates a peptide with gradually increasing side chain complexity from amino to carboxyl terminus.

Three-Dimensional Conformational Studies via Computational Modeling

Computational modeling studies of related tryptophan-containing peptides provide valuable insights into the probable conformational behavior of L-valyl-L-alanyl-L-tryptophan. Detailed molecular mechanics and density functional theory calculations performed on the valine-tryptophan dipeptide reveal significant conformational flexibility, with both extended and folded backbone conformations demonstrating energetic accessibility. These studies indicate that peptides containing valine and tryptophan residues can adopt multiple stable conformations depending on environmental conditions and intramolecular interactions.

The computational analysis of valine-tryptophan dipeptides identified several key structural features that would likely extend to the tripeptide under investigation. Molecular mechanics calculations revealed that both extended and folded backbone shapes are equiprobable, with approximately eleven percent of examined conformations possessing relative energies within three kilocalories per mole of the global minimum. The presence of charged amino and carboxyl terminal groups significantly influences the overall conformational preferences through electrostatic interactions and hydrogen bonding patterns.

Density functional theory optimization using the 6-31+G(d,p) basis set demonstrated that hydrogen bonding interactions play crucial roles in stabilizing preferred conformations. Three distinct types of hydrogen bonds were identified in related structures: interactions between alpha-amino group hydrogens and backbone carbonyl oxygens, amide group hydrogen interactions with carboxyl group oxygens, and terminal amino group interactions with carboxyl oxygens. The addition of an alanine residue between valine and tryptophan would likely introduce additional conformational possibilities while maintaining similar hydrogen bonding capabilities.

The electronic properties calculated for related peptides indicate significant charge redistribution upon conformational changes. Atoms of the peptide backbone and amino acid side chains demonstrate notable charge variations between extended and folded conformations, suggesting that the tripeptide structure would exhibit similar electronic flexibility. The presence of the tryptophan indole ring system introduces additional electronic considerations through its extensive pi-electron system and potential for aromatic interactions.

Comparative Structural Homology with Related Oligopeptides

Structural comparison with characterized oligopeptides containing similar amino acid compositions reveals important homology patterns for L-valyl-L-alanyl-L-tryptophan. The dipeptide L-tryptophyl-L-valine serves as a fundamental building block that shares two of the three amino acids present in the target tripeptide. This dipeptide exhibits a molecular weight of 303.36 grams per mole and demonstrates the characteristic structural features of tryptophan-valine interactions. The additional alanine residue in the tripeptide would introduce minimal steric perturbation while providing increased conformational flexibility.

The tripeptide L-valyl-L-tryptophyl-L-alanine represents the closest structural analog, differing only in the relative positions of alanine and tryptophan residues. This compound possesses a molecular formula of C19H26N4O4 and molecular weight of 374.4 grams per mole, providing a direct comparison point for the target structure. The sequence difference between VWA and VAW arrangements would result in distinct three-dimensional conformations and potentially different biological activities, despite identical amino acid compositions.

Examination of larger oligopeptides containing the constituent amino acids provides additional structural context. The nonapeptide L-lysyl-L-threonyl-L-tryptophylglycyl-L-lysyl-L-asparaginyl-L-leucyl-L-valyl-L-alanine demonstrates the incorporation of valine and alanine residues within larger peptide frameworks. Similarly, complex peptide structures such as the cyclic peptide containing tryptophan, valine, and alanine residues illustrate the potential for these amino acids to participate in sophisticated three-dimensional architectures.

The comparative analysis reveals that tryptophan-containing tripeptides generally exhibit molecular weights in the range of 370-425 grams per mole, depending on the specific amino acid composition. The presence of tryptophan consistently contributes significant aromatic character and electronic complexity to these structures. Valine and alanine residues provide hydrophobic stabilization and conformational flexibility, respectively, creating peptides with balanced structural properties suitable for diverse biological functions.

Propiedades

Número CAS |

263159-30-4 |

|---|---|

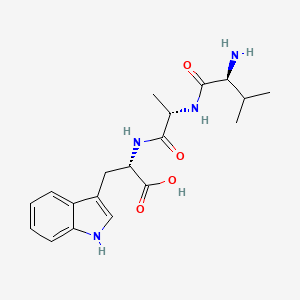

Fórmula molecular |

C19H26N4O4 |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C19H26N4O4/c1-10(2)16(20)18(25)22-11(3)17(24)23-15(19(26)27)8-12-9-21-14-7-5-4-6-13(12)14/h4-7,9-11,15-16,21H,8,20H2,1-3H3,(H,22,25)(H,23,24)(H,26,27)/t11-,15-,16-/m0/s1 |

Clave InChI |

VJOWWOGRNXRQMF-UVBJJODRSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, L-valyl-L-alanyl- typically involves peptide bond formation between the amino acids. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of L-Tryptophan, L-valyl-L-alanyl- can be achieved through microbial fermentation. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be genetically engineered to overproduce the desired dipeptide. The fermentation process involves optimizing the growth conditions, such as temperature, pH, and nutrient supply, to maximize the yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions

L-Tryptophan, L-valyl-L-alanyl- can undergo various chemical reactions, including:

Oxidation: The indole ring of L-tryptophan can be oxidized to form products such as kynurenine.

Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the indole ring in L-tryptophan can lead to kynurenine, while reduction of the peptide bond can yield the corresponding amines .

Aplicaciones Científicas De Investigación

Structure and Function

The unique structure of L-Tryptophan, L-valyl-L-alanyl- includes an indole ring from L-tryptophan, which contributes to its distinct chemical properties. The combination of aromatic (L-tryptophan) and aliphatic (L-valine and L-alanine) amino acids enhances both stability and interaction potential with biological targets. This tripeptide's sequence significantly influences its biological activity and interaction with various molecules.

Neurotransmitter Synthesis

L-Tryptophan is a precursor for serotonin, which has been extensively studied for its role in mood regulation and cognitive function. Research indicates that manipulating serum tryptophan levels can alter serotonin synthesis rates in the brain, making it a focal point for studies on mood disorders .

Clinical Trials

Clinical trials have investigated the efficacy of L-tryptophan supplementation in treating psychiatric disorders. Initial findings suggest potential benefits when combined with other therapeutic agents, indicating a promising avenue for future research on mood enhancement and anxiety reduction .

Protein Interaction Studies

The binding characteristics of peptides like L-Tryptophan, L-valyl-L-alanyl- have been explored in various enzymatic contexts. For instance, studies on the binding of related compounds to thermolysin demonstrate how structural variations affect enzyme interactions and hydrolysis mechanisms . Such insights are crucial for understanding peptide behavior in biological systems.

Case Studies

Therapeutic Potential

The therapeutic applications of L-Tryptophan, L-valyl-L-alanyl- extend beyond mood regulation:

- Sleep Disorders : Due to its role in melatonin synthesis, this compound may be beneficial for sleep-related issues.

- Nutritional Supplementation : Its incorporation into dietary supplements aims to enhance overall mental health.

- Neuroprotective Effects : Ongoing research is investigating its potential neuroprotective properties through modulation of neurotransmitter systems.

Mecanismo De Acción

The mechanism of action of L-Tryptophan, L-valyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For example, L-tryptophan is a precursor for serotonin synthesis, which plays a crucial role in mood regulation. The dipeptide can also interact with enzymes involved in peptide hydrolysis, influencing their activity and stability .

Comparación Con Compuestos Similares

Key Research Findings

Fluorescence Dynamics: L-Tryptophan’s fluorescence intensity (FI) correlates linearly with concentration below 0.2 mM but declines above 2 mM due to quenching . Exogenous L-tryptophan alters E. coli FI-concentration relationships via indole conversion .

Enzyme Specificity: Val-Trp’s binding to thermolysin involves hydrogen bonds between the valyl amino group and Glu-143, supporting a hydrolytic mechanism distinct from Ala-Phe .

Synergistic Toxicity : L-Tryptophan-containing peptides enhance epirubicin cytotoxicity by 8–10%, outperforming glycine or alanine analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.